1-Methyl-1H-benzo[d]imidazol-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbenzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFCNMRCNKHJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC(=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903076 | |
| Record name | NoName_3664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 1h Benzo D Imidazol 7 Amine and Its Structural Analogs
Strategies for the Construction of the 1H-Benzimidazole Ring System
The formation of the benzimidazole (B57391) scaffold is the foundational step in synthesizing the target compound and its analogs. Key strategies involve building the imidazole (B134444) ring onto a pre-functionalized benzene (B151609) precursor.
One of the most common and direct methods for constructing the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives under acidic conditions. encyclopedia.pub For the synthesis of a 7-substituted benzimidazole, the required starting material is a 3-substituted-1,2-phenylenediamine.
To obtain the necessary precursor for 1-Methyl-1H-benzo[d]imidazol-7-amine, 3-nitro-1,2-phenylenediamine is the logical starting material. The cyclocondensation of this diamine with a one-carbon synthon, such as formic acid or an orthoformate, yields 4(7)-nitro-1H-benzimidazole. researchgate.net Due to tautomerism, 4-nitro-1H-benzimidazole and 7-nitro-1H-benzimidazole exist in equilibrium, making this a direct route to the required scaffold. The reaction with formic acid, for instance, typically involves heating the reactants in the presence of a mineral acid like hydrochloric acid.
| Reactants | Reagent | Conditions | Product | Yield |
| 4-Nitro-1,2-phenylenediamine | Formic Acid | 10% HCl, 80°C, 3h | 5(6)-Nitro-1H-benzimidazole | 89% |
| o-Phenylenediamine derivatives | Organic Acids | Solvent-free, 140°C | Benzimidazole derivatives | - |
| 4-Methoxy-1,2-phenylenediamine | Formic Acid | ZnO Nanoparticles, 70°C | 5-Methoxy-1H-benzimidazole | 98% |
This table presents data for analogous cyclocondensation reactions to illustrate the general methodology.
Reductive cyclization offers a powerful one-pot method for synthesizing benzimidazoles from appropriately substituted nitroanilines. organic-chemistry.org This strategy involves the simultaneous reduction of a nitro group and cyclization with a carbonyl compound. A common approach involves reacting an o-nitroaniline with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄).
For the synthesis of the 7-nitrobenzimidazole scaffold, a potential starting material would be 2,3-dinitroaniline (B181595). A one-pot procedure could involve the reduction of one nitro group to an amine, followed by in-situ cyclization with a C1 source like formic acid, and subsequent reduction of the second nitro group. A reported one-pot method for converting aromatic 2-nitroamines into benzimidazoles utilizes formic acid, iron powder, and ammonium (B1175870) chloride, which accomplishes both reduction and cyclization. organic-chemistry.org This approach avoids the isolation of the intermediate o-phenylenediamine.
Alternatively, a stepwise reduction of 2,3-dinitroaniline can be performed to selectively form 3-nitro-1,2-phenylenediamine, which can then be cyclized as described in section 2.1.1. Catalytic hydrogenation is a common method for the reduction of nitro groups on aromatic rings. researchgate.netgoogle.comrsc.org
Modern synthetic chemistry has seen the widespread adoption of transition metal catalysts and nanoparticles to facilitate the synthesis of benzimidazoles under milder conditions with improved yields. researchgate.netnih.gov These methods typically involve the condensation of an o-phenylenediamine with an aldehyde or alcohol.
Various catalytic systems have been developed:
Copper-Catalyzed Synthesis: Copper catalysts, such as Cu₂O or CuBr, are effective for intramolecular N-arylation reactions to form the benzimidazole ring. organic-chemistry.org
Iron-Catalyzed Synthesis: Iron complexes, like FeCl₃, can catalyze the three-component reaction of a quinone, an aldehyde, and ammonium acetate (B1210297) to form benzimidazoles. nih.gov
Gold Nanoparticles (AuNPs): Supported gold nanoparticles, for example on TiO₂, have been shown to effectively catalyze the selective reaction between o-phenylenediamines and aldehydes at ambient conditions. nih.gov
Zinc Oxide Nanoparticles (ZnO NPs): ZnO nanoparticles have been used as a recyclable catalyst for the cyclocondensation of o-phenylenediamines with formic acid. researchgate.net
While these methods are highly efficient, their application to the synthesis of this compound would still depend on the availability of the correctly substituted 3-nitro-1,2-phenylenediamine precursor.
Regioselective N-Methylation Strategies for Benzimidazole Nitrogen Atoms
Once the 4(7)-nitro-1H-benzimidazole ring is formed, the next critical step is the regioselective methylation of one of the imidazole nitrogen atoms. Due to the tautomerism of the NH proton between N1 and N3, methylation of an unsymmetrically substituted benzimidazole, such as 4(7)-nitro-1H-benzimidazole, typically yields a mixture of two regioisomers: 1-methyl-4-nitro-1H-benzimidazole and 1-methyl-7-nitro-1H-benzimidazole.
Studies on the alkylation of similarly substituted benzimidazoles, such as 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole, have demonstrated the formation of multiple O- and N-alkylated products when treated with methyl iodide in the presence of bases like K₂CO₃ or NaH. researchgate.netresearchgate.net The ratio of the N-methylated isomers is influenced by reaction conditions, including the base and solvent used.
Achieving regioselectivity is a significant challenge. The desired 1-methyl-7-nitro isomer is often the more sterically hindered and thermodynamically less stable product. However, specific methodologies have been developed to favor the formation of such isomers. nih.gov These methods often involve mild reaction conditions and can tolerate a wide range of functional groups. Biocatalytic approaches using engineered methyltransferases have also shown promise in achieving high regioselectivity in the N-methylation of functionalized benzimidazoles. nih.govresearchgate.net
| Substrate | Methylating Agent | Base/Conditions | Products | Reference |
| 5(6)-Hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole | Methyl Iodide | K₂CO₃, Acetone | Mixture of O- and N-methylated isomers | researchgate.net |
| 5(6)-Hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole | Methyl Iodide | NaH, THF | Mixture of O- and N-methylated isomers | researchgate.net |
| (NH)-Benzimidazoles | - | Mild Conditions | Sterically hindered N-methyl isomer | nih.gov |
| 5-Aminobenzimidazole | Methyl Iodide | Biocatalytic (enzyme cascade) | Regioselective N-methylation | researchgate.net |
Introduction and Transformation of Amino Functionalities in Benzimidazole Scaffolds
The final stage in the synthesis of the target compound involves establishing the amino group at the 7-position.
The most straightforward and widely used method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In this synthetic pathway, the 1-methyl-7-nitro-1H-benzimidazole isomer, obtained and separated from the N-methylation step, serves as the direct precursor.
The reduction of the nitro functionality can be achieved using various established methods:
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or platinum. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate. researchgate.net This method is often preferred due to the simple workup, where the catalyst is filtered off, and the solvent is evaporated.
Metal-Acid Systems: Classic reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective for converting nitroarenes to anilines.
Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also commonly employed for nitro group reductions under milder conditions.
These reduction methods are generally high-yielding and compatible with the benzimidazole core, providing a reliable route to the final target compound, this compound.
Modification of Amine Groups (e.g., alkylation, acylation, formylation)
The exocyclic amine group at the 7-position of the 1-methyl-1H-benzo[d]imidazole core is a key site for introducing structural diversity. Standard transformations such as alkylation, acylation, and formylation can be employed to modify this group, leading to a wide array of derivatives with potentially altered chemical and physical properties.
Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through several methods. Reductive amination is a common and effective strategy, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This process can yield secondary or tertiary amines depending on the stoichiometry and reaction conditions. While much of the literature on benzimidazole alkylation focuses on the N-alkylation of the imidazole ring or C-H alkylation of the core, the principles of amine modification are broadly applicable. nih.govresearchgate.netresearchgate.net
Acylation: Acylation of the 7-amino group introduces an amide functionality. This is typically accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This transformation is fundamental in organic synthesis for protecting amino groups or for building more complex molecular architectures. The resulting amide bond is generally stable and can influence the molecule's electronic properties and hydrogen bonding capabilities.
Formylation: Formylation, the introduction of a formyl group (-CHO), results in the formation of a formamide. This can be achieved using various reagents, including formic acid or N,N-dimethylformamide (DMF), sometimes catalyzed by acids. Formamides are valuable intermediates in organic synthesis and can participate in further chemical transformations.
Table 1: Summary of Amine Group Modifications
| Modification Type | Common Reagents | Resulting Functional Group |
|---|---|---|
| Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
| Acylation | Acyl Chloride, Acetic Anhydride | Amide |
| Formylation | Formic Acid, N,N-Dimethylformamide (DMF) | Formamide |
Exploration of Sustainable and Environmentally Benign Synthetic Routes
In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds like benzimidazoles. chemmethod.comijpdd.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.com
Several sustainable strategies have been reported for the synthesis and derivatization of benzimidazoles:
Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Methodologies have been developed for benzimidazole synthesis that proceed efficiently in aqueous media, often eliminating the need for volatile organic compounds (VOCs). sphinxsai.com
Alternative Energy Sources: Microwave irradiation has been employed to accelerate reaction times, often leading to higher yields and cleaner product formation compared to conventional heating. chemmethod.com
Recyclable Catalysts: The use of heterogeneous or recyclable catalysts is a cornerstone of sustainable synthesis. bohrium.com Examples include the use of ZnO nanoparticles, which can be easily recovered and reused, and functionalized organosilica catalysts that demonstrate high efficiency and reusability over multiple reaction cycles. bohrium.com
Renewable Feedstocks: Research into using biomass-derived starting materials offers a path to reduce reliance on petrochemicals. eprajournals.com This aligns with the goal of creating more sustainable manufacturing processes for valuable chemical compounds. eprajournals.com
Metal-Free Synthesis: Avoiding the use of expensive and potentially toxic heavy metal catalysts is another key aspect of green chemistry. nih.gov Developing metal-free synthetic routes contributes to safer and more environmentally friendly processes. nih.gov
The adoption of these sustainable practices not only lessens the environmental impact of chemical synthesis but also can lead to more economical and efficient production methods. sphinxsai.commdpi.com
Table 3: Overview of Sustainable Synthetic Approaches for Benzimidazoles
| Sustainable Method | Key Reagents/Conditions | Environmental Benefit |
|---|---|---|
| Aqueous Media | Water as solvent | Reduces use of volatile organic compounds (VOCs). sphinxsai.com |
| Microwave-Assisted Synthesis | Microwave irradiation | Shorter reaction times, increased yields, energy efficiency. chemmethod.com |
| Recyclable Catalysis | Organosilica, ZnO nanoparticles | Catalyst can be recovered and reused, minimizing waste. bohrium.com |
| Renewable Resources | Biomass-derived feedstocks | Reduces dependence on fossil fuels. eprajournals.com |
| Metal-Free Reactions | Organocatalysts, light-mediated reactions | Avoids use of toxic or scarce metal catalysts. nih.gov |
Advanced Spectroscopic and Structural Characterization of 1 Methyl 1h Benzo D Imidazol 7 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
For 1-Methyl-1H-benzo[d]imidazol-7-amine, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the aromatic ring, the N-methyl group, and the amine group. The aromatic protons would appear as a complex splitting pattern based on their coupling with adjacent protons. The N-methyl protons would likely appear as a singlet, and the amine (NH₂) protons would also typically be a singlet, though its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate the sp²-hybridized carbons of the fused aromatic system from the sp³-hybridized carbon of the N-methyl group. The specific chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing imidazole (B134444) ring.
Expected ¹H and ¹³C NMR Data (Hypothetical) This table is a hypothetical representation of expected values based on similar structures. Actual experimental data is not available.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | ~7.8 - 8.2 (s) | ~140 - 145 |
| C4-H | ~6.5 - 7.5 (d) | ~105 - 115 |
| C5-H | ~6.8 - 7.8 (t) | ~115 - 125 |
| C6-H | ~6.5 - 7.5 (d) | ~110 - 120 |
| 7-NH₂ | ~3.5 - 5.5 (s, broad) | - |
| 1-CH₃ | ~3.6 - 4.0 (s) | ~30 - 35 |
| C3a | - | ~130 - 135 |
| C7 | - | ~140 - 150 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to map out the connectivity of protons within the benzene (B151609) ring portion of the molecule.
HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon chemical shifts based on their corresponding proton assignments.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the N-methyl group and the methine carbons in the aromatic system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₉N₃), the exact molecular weight is 147.0796 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition.
Under electron impact (EI) ionization, the molecule would produce a molecular ion peak (M⁺) at m/z = 147. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 132, or the loss of HCN from the imidazole ring, a characteristic fragmentation for benzimidazoles.
Hypothetical Mass Spectrometry Fragmentation Data
| m/z Value | Possible Fragment Identity | Notes |
|---|---|---|
| 147 | [M]⁺ | Molecular ion |
| 132 | [M - CH₃]⁺ | Loss of the N-methyl group |
| 120 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring |
Vibrational (Infrared, IR) and Electronic (UV-Visible) Absorption Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. Key expected absorptions for this compound would include:
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be just below 3000 cm⁻¹.
C=N and C=C stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the conjugated imidazole and benzene rings.
N-H bending: A band around 1600 cm⁻¹ is expected for the scissoring vibration of the primary amine.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the conjugated π-system of the molecule. Benzimidazole (B57391) derivatives typically exhibit strong absorption bands in the ultraviolet region, usually between 240 and 290 nm, corresponding to π→π* transitions within the fused aromatic system.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
A single-crystal X-ray diffraction study of this compound would provide precise measurements of all bond lengths and angles. This data would confirm the planarity of the benzimidazole ring system. Furthermore, it would reveal the supramolecular structure, showing how individual molecules pack together in the crystal. Intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N), would be clearly identified, defining the crystal packing arrangement. No published crystal structure data for this specific compound is currently available.
Table of Compounds Mentioned
| Compound Name |
|---|
Analysis of Crystal Packing and Intermolecular Interactions in the Solid State
The solid-state architecture of benzimidazole derivatives is dictated by a complex interplay of intermolecular forces, including hydrogen bonding, π–π stacking, and other van der Waals interactions. While crystallographic data for this compound itself is not extensively detailed in the available literature, analysis of its derivatives provides significant insight into the structural motifs that govern their crystal packing.
Detailed X-ray diffraction studies on various derivatives reveal common packing patterns. For instance, the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, an analogue functionalized at the N1 and C7 positions, demonstrates a dense crystal packing with a calculated packing index of 73.8%. nih.gov A predominant structural feature in this molecule is the face-to-face π–π stacking between the benzimidazole and pyrimidine (B1678525) systems of adjacent molecules. nih.gov The molecule adopts a twisted conformation, with a significant dihedral angle of 84.11 (3)° between the mean planes of its benzimidazole and pyrimidine rings. nih.gov
Hydrogen bonding is a critical determinant of the supramolecular assembly in benzimidazole derivatives that possess suitable donor and acceptor sites. In the crystal structure of 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, molecules are linked by N—H···N hydrogen bonds, forming chains that propagate along a specific crystallographic axis. iucr.org These chains are further interconnected by C—H···π interactions, creating layered structures. iucr.org Similarly, the crystal packing of 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate is characterized by strong N–H…O and O–H…N hydrogen bonds involving the benzimidazole nitrogen atoms and a water molecule, which generate an infinite chain motif. mdpi.com
Hirshfeld surface analysis is frequently employed to explore and quantify intermolecular contacts. For derivatives such as (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one, this analysis reveals that H···H, C···H, N···H, and O···H contacts are the most significant contributors to crystal stability. researchgate.net The presence or absence of π–π stacking interactions can significantly differentiate the packing of closely related structures. researchgate.net
The table below summarizes crystallographic data for several benzimidazole derivatives, illustrating the diversity in their solid-state structures.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate nih.gov | C₁₆H₁₆N₄O₃ | Monoclinic | P2₁/n | a = 10.0076(5) Å, b = 18.6561(10) Å, c = 19.0893(18) Å, β = 108.532(6)° |
| (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one researchgate.net | C₁₂H₁₃N₃O | Monoclinic | P2₁/n | a = 9.8953(3) Å, b = 5.7545(2) Å, c = 21.7891(7) Å, β = 100.627(2)° |
| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine (Pyridine Solvate) mdpi.com | C₂₀H₁₇N₇ | Monoclinic | P2₁/c | a = 6.4192(13) Å, b = 23.082(5) Å, c = 12.161(3) Å, β = 99.75(2)° |
Other Complementary Spectroscopic and Analytical Techniques (e.g., EPR, Thermal Analysis, Microanalysis)
Beyond core spectroscopic methods, a range of other analytical techniques provide valuable information on the electronic properties, thermal stability, and elemental composition of this compound and its derivatives.
Electron Paramagnetic Resonance (EPR) Spectroscopy EPR spectroscopy is a powerful tool for studying compounds with unpaired electrons. While most simple benzimidazole derivatives are diamagnetic (and thus EPR-silent), they are widely used as ligands to form paramagnetic metal complexes. The EPR spectra of these complexes provide detailed information about the metal's oxidation state, coordination environment, and electronic structure. For example, X-band EPR spectra of copper(II) complexes incorporating 2-(2-pyridyl)benzimidazole (B74506) ligands are characteristic of triplet or quintet states, depending on the number of coupled copper centers. researchgate.net These studies are crucial for understanding the magnetic properties of metallo-organic materials and enzyme active-site analogues containing benzimidazole moieties.
Thermal Analysis Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the stability of materials as a function of temperature. For benzimidazole derivatives, TGA can determine decomposition temperatures, which is a key indicator of thermal stability. This is particularly important for materials designed for high-temperature applications. For instance, covalent organic frameworks (COFs) that incorporate benzimidazole units, such as 5,6-dimethyl-1H-benzo[d]imidazole-4,7-diamine, have been shown to possess high thermal stability, with TGA revealing decomposition temperatures exceeding 400 °C. acs.org
Microanalysis Elemental microanalysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. By precisely measuring the mass percentages of carbon, hydrogen, nitrogen, and other elements, researchers can verify the purity and composition of their target molecules. This technique is routinely reported in the characterization of novel benzimidazole derivatives and is essential for confirming that the desired product has been obtained.
The following table presents representative microanalysis data for a benzimidazole derivative.
| Compound | Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| (E)-3-(Dimethylamino)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-en-1-one researchgate.net | C₁₃H₁₅N₃O | C | 68.10 | 68.29 |
| H | 6.59 | 6.62 | ||
| N | 18.33 | 18.10 | ||
| N-(4-hydroxy-3-methoxybenzylidene)-1H-benzo[d]imidazol-1-amine researchgate.net | C₁₆H₁₂N₂O₂ | C | 72.72 | 72.70 |
| H | 4.58 | 4.59 | ||
| N | 10.60 | 10.61 |
Computational and Theoretical Chemistry Insights into 1 Methyl 1h Benzo D Imidazol 7 Amine
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT methods, such as those employing the B3LYP functional, can accurately predict molecular geometries and electronic distributions. dergipark.org.tr These calculations are fundamental to understanding the structural and reactive nature of 1-Methyl-1H-benzo[d]imidazol-7-amine.
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process yields precise predictions of bond lengths, bond angles, and dihedral angles. The calculated parameters for the benzimidazole (B57391) core are expected to align well with those determined experimentally for similar structures. iucr.orgresearchgate.net
Following geometry optimization, vibrational frequency calculations can be performed. These theoretical spectra are valuable for interpreting experimental infrared (IR) and Raman spectra. nih.gov For this compound, characteristic vibrational modes would include N-H stretching frequencies for the amine group, C-H stretching in the aromatic ring and methyl group, and various C-N and C=C stretching and bending modes that define the fingerprint region of the spectrum. nih.gov
| Parameter | Atom Pair/Trio | Predicted Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | N1-C2 | ~1.38 Å |
| Bond Length | N3-C2 | ~1.32 Å |
| Bond Length | C7-NH2 | ~1.40 Å |
| Bond Length | N1-CH3 | ~1.47 Å |
| Bond Angle | N1-C2-N3 | ~110° |
| Bond Angle | C6-C7-C7a | ~118° |
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. dergipark.org.tr The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govirjweb.com
For this compound, the electron-donating amine (-NH2) and methyl (-CH3) groups are expected to raise the energy of the HOMO, while the LUMO is likely distributed over the benzimidazole ring system. This would result in a relatively small energy gap, suggesting that the molecule is chemically reactive. irjweb.comresearchgate.net
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -5.5 to -6.5 | Electron-donating ability |
| E(LUMO) | -1.0 to -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | ~4.5 | Chemical reactivity and stability |
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov In an ESP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas susceptible to electrophilic attack. These would be concentrated around the nitrogen atoms of the amine group and the imidazole (B134444) ring (specifically N3). Regions of positive potential (blue) highlight electron-poor areas, primarily around the hydrogen atoms of the amine group. nih.govniscpr.res.in
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Parameter Calculation for Benzimidazole Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate a molecule's chemical structure with its biological activity or physical properties. biointerfaceresearch.comnih.gov For this compound, various molecular descriptors would be calculated computationally. These descriptors fall into several categories:
Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric: Molecular volume, surface area, molar refractivity.
Hydrophobicity: LogP (partition coefficient).
Topological: Connectivity indices that describe the branching of the molecular skeleton.
These calculated parameters can be used in conjunction with experimental data from a series of related benzimidazole derivatives to build predictive models for activities such as antimicrobial or anticancer efficacy. nih.gov
Theoretical Investigations of Tautomerism and Conformational Dynamics
Prototropic tautomerism is a common phenomenon in unsubstituted or N-H benzimidazoles, involving the migration of a proton between the N1 and N3 positions of the imidazole ring. beilstein-journals.orgresearchgate.net However, in this compound, the presence of the methyl group at the N1 position precludes this type of tautomeric exchange. The structure is locked, and no such equilibrium exists.
Computational studies would instead focus on conformational dynamics. The primary conformational flexibility in this molecule arises from the rotation around the C7-N bond of the amine group and the N1-C bond of the methyl group. Theoretical calculations can map the potential energy surface for these rotations to identify the most stable conformers and the energy barriers between them.
Computational Modeling of Intermolecular Forces (e.g., Hydrogen Bonds, Dispersion Interactions)
Understanding the intermolecular forces that this compound can engage in is critical for predicting its solid-state packing and behavior in solution. Computational models can effectively investigate these non-covalent interactions. niscpr.res.in
Hydrogen Bonding: The amine group (-NH2) is a potent hydrogen bond donor, capable of forming two hydrogen bonds with acceptor atoms. The unmethylated imidazole nitrogen (N3) and the amine nitrogen itself can act as hydrogen bond acceptors. beilstein-journals.org Computational analysis of molecular dimers or clusters can quantify the strength and geometry of these hydrogen bonds.
Dispersion Interactions (π-π Stacking): The planar benzimidazole ring system is capable of engaging in π-π stacking interactions with other aromatic rings. These dispersion forces are crucial for crystal packing and can be modeled using higher levels of theory or DFT functionals specifically designed to account for them. iucr.org
By modeling these forces, it is possible to predict how molecules of this compound will interact with each other and with solvent molecules, providing fundamental insights into its physical properties.
Derivatization and Functionalization Chemistry of 1 Methyl 1h Benzo D Imidazol 7 Amine
Reactions at the Amino Group (e.g., acylation, alkylation, imine formation)
The primary amino group at the C7 position is a key site for functionalization due to its nucleophilic character. Standard amine chemistry can be readily applied to introduce a wide variety of substituents, thereby modulating the molecule's steric and electronic properties.
Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (activated with coupling agents) to form the corresponding amides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. For instance, reaction with various substituted aromatic acyl halides can yield N-substituted amide derivatives. researchgate.net
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. The reaction may proceed to give mono- and di-alkylated products, and reaction conditions can be tuned to favor one over the other. Protecting the amino group, for example as a Boc-carbamate, allows for N-alkylation on the imidazole (B134444) ring, followed by deprotection to yield N-alkylated derivatives. sioc-journal.cn
Imine Formation: Condensation with aldehydes and ketones under appropriate conditions, often with acid catalysis and removal of water, leads to the formation of Schiff bases or imines. nih.gov This reversible reaction provides a gateway to further functionalization, as the imine C=N bond can undergo nucleophilic addition or reduction to secondary amines. uwo.ca
Table 1: Representative Reactions at the Amino Group
| Reaction Type | Reagent/Conditions | Product Type | Potential Outcome |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, CH₂Cl₂, 0 °C to rt | N-(1-methyl-1H-benzo[d]imidazol-7-yl)acetamide | High yield formation of the corresponding amide. |
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 80 °C | N-benzyl-1-methyl-1H-benzo[d]imidazol-7-amine | Formation of the mono-benzyl amine derivative. |
| Imine Formation | Benzaldehyde, p-TsOH, Toluene, reflux | (E)-N-benzylidene-1-methyl-1H-benzo[d]imidazol-7-amine | Reversible formation of the corresponding Schiff base. |
Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Ring System
The benzimidazole core is an aromatic system, and its reactivity towards substitution is influenced by the existing substituents. The π-excessive nature of the benzene (B151609) ring portion makes it susceptible to electrophilic attack, while the π-deficient imidazole part can undergo nucleophilic substitution, particularly at the C2 position. chemicalbook.com
Electrophilic Aromatic Substitution: The 7-amino group is a strongly activating, ortho-, para-directing group. Consequently, electrophilic substitution is expected to occur preferentially at the C4 and C6 positions of the benzimidazole ring. Halogenation (e.g., with NBS or Br₂), nitration (using HNO₃/H₂SO₄), and Friedel-Crafts reactions would be directed to these positions. The N1-methyl group further influences the electron density of the ring.
Nucleophilic Substitution: The C2 position of the benzimidazole ring is the most common site for nucleophilic attack, especially when a leaving group is present. researchgate.net While the parent 1-Methyl-1H-benzo[d]imidazol-7-amine does not have a leaving group at C2, this position can be functionalized through other means (see Section 5.5) and then subjected to nucleophilic displacement.
Table 2: Predicted Regioselectivity in Electrophilic Substitution
| Reaction Type | Reagent | Predicted Major Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 4-Bromo-1-methyl-1H-benzo[d]imidazol-7-amine and/or 6-Bromo-1-methyl-1H-benzo[d]imidazol-7-amine |
| Nitration | HNO₃, H₂SO₄, 0 °C | 4-Nitro-1-methyl-1H-benzo[d]imidazol-7-amine and/or 6-Nitro-1-methyl-1H-benzo[d]imidazol-7-amine |
Oxidation and Reduction Processes Leading to Functional Group Interconversions
Oxidation and reduction reactions can modify the existing functional groups or the benzimidazole core itself, leading to new derivatives.
Oxidation: Aromatic amines can be sensitive to oxidation. Strong oxidizing agents could potentially lead to the formation of nitroso or nitro compounds, or even polymerization. Milder, more controlled oxidation could be used for specific transformations if other functional groups are present. For example, if a hydroxymethyl group were present on the ring, it could be oxidized to an aldehyde using methods like Swern oxidation, as demonstrated in the synthesis of a related benzimidazole aldehyde. mdpi.com
Reduction: The benzimidazole ring is generally stable to reduction under standard catalytic hydrogenation conditions that might, for example, reduce a nitro group. The synthesis of related benzimidazoles often involves the reduction of a nitro-aniline precursor using reagents like zinc metal or sodium dithionite (B78146). mdpi.comnih.gov Applying harsh reduction conditions (e.g., high-pressure hydrogenation with specific catalysts) could potentially lead to saturation of the benzene portion of the ring system.
Coupling Reactions (e.g., with aldehydes, ketones, sulfonyl chlorides)
The nucleophilic amino group is the primary handle for various coupling reactions.
Coupling with Aldehydes and Ketones: As mentioned in section 5.1, the reaction with aldehydes and ketones forms imines. This reaction is a cornerstone of combinatorial chemistry for creating libraries of derivatives. A wide range of substituted aromatic and aliphatic aldehydes can be used in cyclocondensation reactions with o-phenylenediamines to form the benzimidazole core itself, highlighting the versatility of this carbonyl chemistry. nih.govmdpi.com
Coupling with Sulfonyl Chlorides: The reaction between the 7-amino group and various sulfonyl chlorides in the presence of a base like triethylamine (B128534) yields sulfonamides. nih.gov This reaction is robust and allows for the introduction of a diverse array of aryl and alkyl sulfonyl groups, significantly altering the electronic and solubility properties of the parent molecule.
Table 3: Examples of Coupling Reactions
| Coupling Partner | Reagent/Conditions | Product Type |
|---|---|---|
| 4-Toluene-sulfonyl chloride | Triethylamine, Dichloromethane, rt | N-(1-methyl-1H-benzo[d]imidazol-7-yl)-4-methylbenzenesulfonamide |
| 4-Hydroxy-phenylacetic acid | HATU, DIPEA, DMF | N-(1-methyl-1H-benzo[d]imidazol-7-yl)-2-(4-hydroxyphenyl)acetamide |
| Benzaldehyde | ZnO Nanoparticles, Ethanol (B145695), 70 °C | (E)-N-benzylidene-1-methyl-1H-benzo[d]imidazol-7-amine |
Cross-Coupling and C-H Activation Strategies for Peripheral Functionalization
Modern synthetic methods like transition-metal-catalyzed cross-coupling and C-H activation offer powerful tools for the selective functionalization of the benzimidazole core. researchgate.net These strategies allow for the formation of C-C and C-heteroatom bonds at positions that are often difficult to access through classical methods.
Cross-Coupling Reactions: If the benzimidazole core is first halogenated (e.g., at the C4 or C6 position), these halo-derivatives can serve as substrates in palladium- or copper-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations. This two-step sequence (halogenation followed by cross-coupling) is a common strategy for peripheral functionalization.
C-H Activation: Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization step. For N-substituted benzimidazoles, the C2-H bond is particularly susceptible to activation by transition metals like palladium, rhodium, and nickel. researchgate.netnih.gov For example, nickel-catalyzed C-H arylation can couple N-methylbenzimidazole with phenol (B47542) derivatives at the C2 position. nih.gov While the directing-group capacity of the 7-amino group could influence regioselectivity, C2 functionalization is a well-established pathway for many benzimidazole systems. nih.gov
Table 4: C-H Activation and Cross-Coupling Strategies
| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Example |
|---|---|---|---|
| C-H Arylation | Ni(OTf)₂/dcype, K₃PO₄, Aryl-OTf | C2 | 2-Aryl-1-methyl-1H-benzo[d]imidazol-7-amine |
| C-H Alkenylation | Ni(OTf)₂/dcypt, K₃PO₄, Enol-OTf | C2 | 2-Alkenyl-1-methyl-1H-benzo[d]imidazol-7-amine |
| Suzuki Coupling (hypothetical) | Pd(PPh₃)₄, Na₂CO₃, Arylboronic acid | C4 or C6 | 4-Aryl-1-methyl-1H-benzo[d]imidazol-7-amine (from 4-bromo precursor) |
Coordination Chemistry and Ligand Design Incorporating the 1 Methyl 1h Benzo D Imidazol 7 Amine Moiety
Design Principles for 1-Methyl-1H-benzimidazole-based Ligands
No information is available in the scientific literature regarding the specific design principles for ligands based on the 1-Methyl-1H-benzo[d]imidazol-7-amine moiety.
Synthesis and Characterization of Metal Complexes (e.g., with Co, Ni, Cu, Zn, Ru, Lanthanides)
There are no published methods for the synthesis and characterization of metal complexes involving this compound as a ligand.
Elucidation of Coordination Modes and Geometry around Metal Centers
The coordination modes and the resulting geometries of metal complexes with this compound have not been reported.
Spectroscopic and Magnetic Properties of Coordination Compounds
No data on the spectroscopic or magnetic properties of coordination compounds derived from this compound are available.
Theoretical Studies of Metal-Ligand Bonding and Electronic Structure of Complexes
Theoretical or computational studies on the metal-ligand bonding and electronic structure of this compound complexes have not been documented in the reviewed literature.
Supramolecular Chemistry and Self Assembly of 1 Methyl 1h Benzo D Imidazol 7 Amine Derivatives
Investigation of Hydrogen Bonding Networks (N-H...N, O-H...N, N-H...O, C-H...O, C-H...π)
Hydrogen bonds are highly directional and are among the most important interactions in the crystal engineering of benzimidazole (B57391) derivatives. The benzimidazole scaffold contains both hydrogen bond donors (the N-H group of the imidazole (B134444) ring, if not substituted) and acceptors (the imine nitrogen atom). In derivatives of 1-Methyl-1H-benzo[d]imidazol-7-amine, the primary amine group (-NH2) at the 7-position provides additional potent hydrogen bond donors.
N-H...N Interactions : This is a classic and robust interaction in benzimidazole chemistry, often leading to the formation of infinite chains or tapes. researchgate.netresearchgate.net For example, in the crystal structure of 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, molecules are linked by N-H...N hydrogen bonds to create chains. nih.goviucr.orgiucr.org The amine group of a this compound derivative can similarly donate a hydrogen to the imidazole nitrogen of a neighboring molecule, leading to predictable self-assembly motifs.
O-H...N and N-H...O Interactions : When other functional groups, such as hydroxyl or carbonyl groups, are present in the derivatives or in co-crystal formers, these hydrogen bonds become crucial. In crystals of 2-(3-hydroxypropyl)benzimidazole, molecules are linked by both O-H...N and N-H...O hydrogen bonds. iucr.org Similarly, the crystal structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one hydrate (B1144303) shows strong N–H…O and O–H…N hydrogen bonds involving the benzimidazole unit and water molecules. mdpi.com The carbonyl oxygen in this structure also acts as a bifurcated acceptor for O–H…O and C–H…O bonds. mdpi.com
C-H...O and C-H...π Interactions : While weaker, these interactions play a significant role in stabilizing the three-dimensional packing of crystals. C-H...π interactions, where a C-H bond points towards the electron cloud of an aromatic ring, are commonly observed in benzimidazole structures. mdpi.comnih.govrsc.org In one furan-substituted benzimidazole, the interaction energy of C-H...π bonds was calculated to be 9.4 kJ mol⁻¹. nih.gov In another case, inversion-related molecules are linked by a C-H...π interaction, which in turn links hydrogen-bonded chains to form layers. nih.goviucr.orgiucr.org
The interplay of these various hydrogen bonds results in complex and stable supramolecular architectures. Hirshfeld surface analysis is a common tool used to visualize and quantify these intermolecular contacts, revealing the percentage of the molecular surface involved in each type of interaction. mdpi.comnih.govrsc.org
Role of Aromatic Stacking (π-π Interactions) in Supramolecular Architectures
Aromatic stacking, or π-π interaction, is another key non-covalent force that directs the assembly of benzimidazole derivatives. This interaction occurs between the electron-rich aromatic rings of the benzimidazole core and other aromatic moieties within the crystal structure.
These interactions can manifest in several geometries, including face-to-face and slipped-stacking arrangements. rsc.org In a derivative of the specific isomer, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, face-to-face π–π stacking between the benzimidazole and pyrimidine (B1678525) systems of adjacent molecules is a dominant feature in its crystal packing. nih.gov In another example, slipped π–π intermolecular stacking interactions are observed between the imidazole and benzene (B151609) rings of neighboring molecules, with a centroid-centroid distance of 3.5300 (11) Å. researchgate.net
The strength and geometry of π-π interactions are influenced by the substituents on the aromatic rings. These interactions, in concert with hydrogen bonding, contribute to the formation of diverse three-dimensional supramolecular networks. researchgate.net For instance, in certain halogen-substituted 2-aryl-N-phenylbenzimidazoles, weak π···π interactions arrange molecules into centrosymmetric dimers, which are further stabilized by C–H···π contacts. mdpi.com However, it's noted that tight π-stacking can sometimes lead to fluorescence quenching in the solid state. rsc.org
Crystal Engineering Principles for Controlled Solid-State Organization
Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. researchgate.netnih.gov The predictability of hydrogen bonding and π-π stacking in benzimidazole derivatives makes them excellent candidates for this approach.
The primary principle involves identifying robust and reliable supramolecular synthons—structural units formed by specific intermolecular interactions. For benzimidazoles, the N-H...N hydrogen bond that forms a chain motif is a highly persistent synthon. researchgate.netacs.org By introducing specific functional groups onto the this compound scaffold, chemists can direct the assembly process.
For example, introducing a hydroxyl group can promote O-H...N interactions, potentially disrupting or complementing the N-H...N chain. iucr.orgnih.gov Similarly, attaching different aryl groups can modify π-π stacking geometries and introduce other interactions, such as halogen...nitrogen contacts, as seen in meta-substituted 2-arylbenzimidazoles. mdpi.com The study of different polymorphic forms of the same compound allows for a deeper understanding of the interplay between molecular conformation and intermolecular interactions, which is crucial for the rational preparation of materials with predictable characteristics. nih.gov
Formation of Multi-Component Crystalline Materials and Co-crystals
A key strategy in crystal engineering is the formation of multi-component crystals, such as co-crystals, where two or more different neutral molecules are held together in a stoichiometric ratio within the same crystal lattice. This approach allows for the fine-tuning of properties without altering the covalent structure of the active molecule.
The co-crystallization of a complex 1-methyl-1H-benzimidazole derivative with dicarboxylic acids like fumaric acid (FA) and maleic acid (MA) has been successfully demonstrated. researchgate.net In this study, the carboxylic acid molecules act as linkers, connecting two benzimidazole molecules via hydrogen bonds. This resulted in a three-component co-crystal with fumaric acid (1·0.5FA) and a four-component structure with maleic acid (1·MA). researchgate.net
A significant finding was that the conformation of the benzimidazole derivative itself changed upon co-crystallization. Single-crystal X-ray diffraction revealed that the molecule adopted different conformations in the pure crystal versus the co-crystals, highlighting the influence of intermolecular interactions on molecular geometry. researchgate.net
| Crystal Form | Molecular Conformation | Description |
| Pure Compound 1 | "cis-form" (a) | The three planar moieties of the molecule adopt a cis-like arrangement. |
| Co-crystal 1·0.5FA | "intermediate-state" (b) | The molecule adopts a conformation between the cis and trans forms. |
| Co-crystal 1·MA | "trans-form" (c) | The three planar moieties are arranged in a trans-like conformation. |
Data sourced from a study on co-crystallization of a benzimidazole derivative. researchgate.net
Hirshfeld surface analysis and DFT calculations revealed that the thermal stability of these conformations followed the order of trans > intermediate > cis, indicating that the co-crystals were more stable than the pure compound. researchgate.net This demonstrates the power of co-crystallization to not only create new solid forms but also to access more stable molecular arrangements through controlled intermolecular interactions.
Emerging Applications in Materials Science and Catalysis
Utilization as Ligands in Catalytic Systems
The benzimidazole (B57391) nucleus is a prominent scaffold in coordination chemistry, capable of acting as a ligand for a wide array of metal ions. The nitrogen atoms within the imidazole (B134444) ring serve as effective coordination sites. This has led to the exploration of benzimidazole derivatives, including structures related to 1-Methyl-1H-benzo[d]imidazol-7-amine, in both metal-based and organocatalysis.
In the realm of metal catalysis, benzimidazole-containing ligands are used to synthesize metal complexes with tailored catalytic activities. These complexes are instrumental in various organic transformations. nih.gov For instance, the coordination of benzimidazole derivatives to metals like cobalt, copper, zinc, and nickel can yield complexes with specific geometries and electronic properties conducive to catalysis. ekb.egnih.gov The nature of the substituents on the benzimidazole core can modulate the steric and electronic environment around the metal center, thereby influencing the catalyst's activity and selectivity. acs.org Research has demonstrated the synthesis of catalytically active metal complexes for reactions such as cyclodehydration, where the benzimidazole ligand plays a crucial role in the catalytic cycle. researchgate.net For example, ZnO nanoparticles have been shown to be effective catalysts for the synthesis of benzimidazole derivatives themselves, proceeding through a mechanism where the nitrogen atoms of the precursor coordinate to the zinc oxide surface, facilitating intramolecular cyclization. mdpi.comnih.gov
Beyond metal catalysis, the imidazole moiety is also recognized for its role in organocatalysis. ias.ac.in The amphoteric nature of the imidazole ring, possessing both aza (-N=) and amine (-NH-) functionalities, allows it to act as a mild base or acid, facilitating reactions without the need for a metal center. ias.ac.in This dual functionality enables it to activate substrates and promote a variety of organic transformations, highlighting the versatility of the benzimidazole scaffold in designing both metal-based and metal-free catalytic systems.
Integration into Polymer and Composite Materials
A significant application of benzimidazole derivatives in polymer science is their use as additives to enhance the durability and performance of commercial polymers, most notably in the photostabilization of poly(vinyl chloride) (PVC). PVC is susceptible to degradation upon exposure to UV radiation, leading to discoloration, embrittlement, and loss of mechanical properties. researchgate.net This degradation primarily involves dehydrochlorination and photo-oxidation, which creates chromophoric polyene sequences and carbonyl groups. researchgate.net
Benzimidazole derivatives have been shown to be effective photostabilizers for PVC. researchgate.net They can be incorporated as pendant groups on the polymer chain or as additives in a blend. researchgate.net Their stabilizing effect is often evaluated by monitoring changes in the carbonyl (ICO), polyene (IPO), and hydroxyl (IOH) indices of PVC films during irradiation. A lower rate of increase in these indices signifies better photostability.
Research on related benzimidazole compounds demonstrates their efficacy. For instance, metal complexes of 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol have shown superior stabilizing potency compared to commercial stabilizers. ekb.eg Similarly, a dibutyltin (B87310) complex with a ligand containing a 5-methyl-1H-benzo[d]imidazol-2-yl)thio moiety significantly improved the photostability of PVC films. researchgate.netut.ac.ir The mechanism of stabilization is believed to involve several pathways, including radical trapping, quenching of excited states, and UV absorption, which collectively interrupt the degradation process. ekb.egresearchgate.net
The performance of these stabilizers is often quantified by measuring the change in degradation markers over time.
| PVC Film Formulation | Carbonyl Index (ICO) | Polyene Index (IPO) | Hydroxyl Index (IOH) |
|---|---|---|---|
| Blank PVC | 0.70 | 0.86 | 0.31 |
| PVC + Ligand (L) | 0.58 | 0.61 | 0.22 |
| PVC + Bu2SnL Complex** | 0.43 | 0.49 | 0.13 |
Potential for Applications in Optoelectronic Devices and Functional Materials
The conjugated π-system of the benzimidazole core imparts interesting optical and electronic properties, making its derivatives promising candidates for use in optoelectronic devices and functional materials. acs.org Research has focused on harnessing these properties for applications such as optical waveguides, organic light-emitting diodes (OLEDs), and nonlinear optical (NLO) materials.
A new series of donor-acceptor-donor (D-A-D) structures based on arylethynyl 1H-benzo[d]imidazole has been synthesized and shown to function as optical waveguides. proquest.commdpi.com These materials form single crystals that exhibit strong luminescence in the yellow-to-green region of the spectrum (550-600 nm) and can efficiently propagate light with low optical loss coefficients. proquest.commdpi.com The inherent NH group in the benzimidazole structure facilitates self-assembly through hydrogen bonding, which is crucial for forming the crystalline structures required for waveguiding. mdpi.com
Furthermore, benzimidazole derivatives have been incorporated into polymer matrices to create materials for optoelectronic applications. For example, electrospun nanofibers of poly(methyl methacrylate) (PMMA) containing benzimidazole nanocrystals have been investigated for their nonlinear optical (NLO) properties. acs.orgacs.org These composite materials exhibit reverse saturable absorption, making them suitable for optical limiting applications which are crucial for protecting sensitive optical components from high-intensity laser damage. acs.orgacs.org The design of N-1-sulfonyl substituted benzimidazoles has also been explored, with theoretical studies indicating their potential as eye-catching NLO materials for high-tech applications. nih.gov
The versatility of the benzimidazole scaffold extends to its use in polymer solar cells, where its electron-deficient nature is utilized in conjunction with electron-rich segments to create conjugated copolymers with low energy bandgaps suitable for photovoltaic applications. researchgate.net
Role in Advanced Sensing and Imaging Technologies
The structural and electronic features of benzimidazole derivatives make them excellent candidates for the development of chemical sensors and fluorescent probes. researchgate.net Key properties such as their ability to chelate metal ions, their pH-sensitive chromogenic and fluorogenic behavior, and their electron-accepting nature are exploited in the design of these sensing systems. researchgate.net
Benzimidazole-based fluorescent probes have been developed for the selective detection of specific analytes. A notable example is a probe designed for the recognition of cobalt (II) ions. nih.gov This probe exhibits fluorescence in its free state, which is quenched upon binding with Co²⁺ through a photoinduced electron transfer (PET) mechanism, allowing for sensitive and selective detection of the metal ion. nih.gov
In the field of materials-based sensing, benzimidazole derivatives can be immobilized onto or into various solid supports, such as polymer membranes and nanoparticles, to create robust optical sensors. researchgate.net These solid-state sensors offer advantages over solution-based probes, including reusability and ease of handling. For instance, fluorescent molecules can be covalently attached to polymeric materials to create sensors for detecting mercury ions. researchgate.net The benzimidazole unit in such sensors is responsible for the specific recognition and binding of the target ion, leading to a measurable change in the material's fluorescence. researchgate.net The development of covalent organic frameworks (COFs) incorporating imidazole functional groups is another promising avenue, offering new platforms for creating molecular sensors and fluorescent probes with enhanced performance. acs.orgacs.org
Structure Property Relationship Spr Studies in 1 Methyl 1h Benzo D Imidazol 7 Amine Chemistry
Systematic Structural Modifications and Their Influence on Chemical Properties
Systematic structural modifications of 1-Methyl-1H-benzo[d]imidazol-7-amine allow for a detailed exploration of how changes in its molecular architecture affect its fundamental chemical properties such as basicity, acidity, lipophilicity, and electronic distribution. The core structure offers several sites for modification, including the 7-amino group, the N-1 methyl group, and the aromatic benzene (B151609) ring.
Modifications at the 7-Amino Group: The primary amine at the C-7 position is a key determinant of the molecule's basicity and its ability to engage in hydrogen bonding.
Alkylation and Acylation: Conversion of the primary amine to secondary or tertiary amines, or to amides, can significantly alter the compound's basicity and hydrogen bonding capacity. For instance, acylation introduces an electron-withdrawing carbonyl group, which is expected to decrease the basicity of the benzimidazole (B57391) ring system.
Substitution with different functional groups: Introducing bulky alkyl groups on the amine can create steric hindrance, potentially affecting its ability to interact with biological targets.
Modifications at the N-1 Methyl Group: The methyl group at the N-1 position eliminates the possibility of N-H tautomerism seen in unsubstituted benzimidazoles and influences the molecule's lipophilicity and steric profile.
Alkyl chain elongation: Replacing the methyl group with longer or branched alkyl chains can systematically increase lipophilicity, which can be correlated with properties like membrane permeability.
Introduction of functional groups: Introducing polar functional groups into the N-1 alkyl substituent can enhance aqueous solubility.
Modifications on the Benzene Ring: Introduction of substituents on the benzene part of the benzimidazole ring can modulate the electronic properties of the entire molecule through inductive and resonance effects.
Electron-donating groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups at positions 4, 5, or 6 would be expected to increase the electron density of the ring system, potentially enhancing the basicity of the 7-amino group.
Electron-withdrawing groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) would decrease the electron density, thereby reducing the basicity of the 7-amino group. Studies on other benzimidazole derivatives have shown that strongly electron-withdrawing groups can lead to a decrease in certain biological activities. nih.gov
A hypothetical table illustrating the predicted influence of systematic modifications on the chemical properties of this compound is presented below.
| Modification Site | Substituent | Expected Effect on Basicity | Expected Effect on Lipophilicity (logP) |
| 7-Amino | -NHCOCH₃ (Acetyl) | Decrease | Increase |
| 7-Amino | -N(CH₃)₂ (Dimethyl) | Increase | Increase |
| N-1 Position | -CH₂CH₃ (Ethyl) | Minimal change | Increase |
| N-1 Position | -CH₂OH (Hydroxymethyl) | Minimal change | Decrease |
| C-5 Position | -NO₂ (Nitro) | Decrease | Increase |
| C-5 Position | -OCH₃ (Methoxy) | Increase | Increase |
Correlation of Molecular Structure with Spectroscopic Signatures
The spectroscopic signatures of this compound and its derivatives provide a powerful tool for structure elucidation and for understanding the electronic environment of the molecule. Each part of the molecule's structure gives rise to characteristic signals in various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the protons of the methyl group, the amino group, and the aromatic ring.
N-Methyl Protons: A singlet in the upfield region (typically around 3.7-4.0 ppm) is characteristic of the N-CH₃ group.
Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be sensitive to solvent and concentration.
Aromatic Protons: The protons on the benzene ring would appear as a set of multiplets in the aromatic region (around 6.5-7.8 ppm). The specific coupling patterns would depend on the substitution pattern.
Imidazole (B134444) Proton: The C2-H proton typically appears as a singlet in the downfield region of the aromatic spectrum (around 8.0 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.
N-Methyl Carbon: A signal in the aliphatic region (around 30-35 ppm).
Aromatic and Heterocyclic Carbons: A series of signals in the downfield region (100-150 ppm). The chemical shifts of the carbons in the benzene ring would be influenced by the electron-donating effect of the amino group and the electronic nature of the imidazole ring.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups.
N-H Stretching: The 7-amino group would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C=N and C=C Stretching: Vibrations associated with the imidazole and benzene rings are expected in the 1450-1650 cm⁻¹ region.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
The following table provides a summary of expected spectroscopic data for the parent compound, based on data from related benzimidazole structures. mdpi.comacs.org
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | N-CH₃ | ~3.8 ppm (singlet) |
| ¹H NMR | C2-H | ~8.0 ppm (singlet) |
| ¹H NMR | Aromatic-H | 6.5 - 7.8 ppm (multiplets) |
| ¹³C NMR | N-CH₃ | ~31 ppm |
| ¹³C NMR | Aromatic/Heterocyclic C | 105 - 150 ppm |
| IR | N-H stretch (amine) | 3300 - 3500 cm⁻¹ |
| IR | C=N stretch (imidazole) | ~1620 cm⁻¹ |
Analysis of Steric and Electronic Effects on Reactivity and Supramolecular Interactions
The reactivity and the nature of intermolecular interactions of this compound are governed by a combination of steric and electronic factors.
Electronic Effects: The 7-amino group is a strong electron-donating group, which increases the electron density of the benzimidazole ring system, particularly at the ortho and para positions relative to the amine. This has several consequences for the molecule's reactivity:
Electrophilic Aromatic Substitution: The increased electron density on the benzene ring makes it more susceptible to electrophilic attack. The directing effect of the amino group would favor substitution at the C-6 and C-4 positions.
Basicity: The electron-donating nature of the amino group also influences the basicity of the nitrogen atoms in the imidazole ring.
The N-1 methyl group, being a weak electron-donating group, has a less pronounced electronic effect compared to the 7-amino group.
Steric Effects: The N-1 methyl group introduces some steric bulk around the N-1 position. While a methyl group is relatively small, its presence can still influence the approach of bulky reagents and affect the planarity of adjacent substituents, which in turn can impact conjugation and intermolecular interactions. For example, in related N-methylated benzimidazoles, the presence of the methyl group can cause distortion from coplanarity of a substituent at the 2-position. rsc.org
Supramolecular Interactions: this compound has multiple sites capable of participating in non-covalent interactions, which are fundamental to the formation of supramolecular assemblies. researchgate.net
Hydrogen Bonding: The 7-amino group can act as a hydrogen bond donor, while the N-3 nitrogen of the imidazole ring is a hydrogen bond acceptor. These interactions are crucial for the formation of predictable patterns in the solid state and for interactions with biological macromolecules.
π-π Stacking: The planar benzimidazole ring system can participate in π-π stacking interactions with other aromatic systems. The electron-rich nature of the ring, due to the 7-amino group, can influence the geometry and strength of these interactions.
Metal Coordination: The nitrogen atoms of the imidazole ring can act as ligands for metal ions, leading to the formation of coordination complexes and metal-organic frameworks. researchgate.net
Conformational Analysis and Intramolecular Dynamics
The study of the preferred three-dimensional arrangement of atoms (conformation) and the dynamic processes within the this compound molecule is essential for a complete understanding of its properties.
Conformational Preferences: The benzimidazole ring system is largely planar. The primary conformational flexibility in this compound arises from the rotation around the C7-N bond of the amino group and the rotation of the N-1 methyl group.
Rotation of the 7-Amino Group: Studies on related 2-aminobenzimidazoles suggest that the amino group tends to be coplanar with the benzimidazole ring to maximize electronic conjugation. rsc.org The energy barrier to rotation around the C-N bond can be influenced by steric hindrance from adjacent groups and by intramolecular hydrogen bonding possibilities.
Rotation of the N-1 Methyl Group: The methyl group is expected to be a freely rotating group, with a low energy barrier to rotation.
Intramolecular Dynamics: Computational methods, such as Density Functional Theory (DFT), can be employed to model the conformational landscape and the energy barriers associated with bond rotations. nih.gov These studies can reveal the most stable conformers and the transition states connecting them. For instance, N-methylation in related N-acylhydrazones has been shown to significantly alter preferred dihedral angles. nih.gov
Natural Bond Orbital (NBO) analysis, another computational tool, can provide insights into intramolecular charge transfer interactions, such as the delocalization of the lone pair of electrons from the 7-amino group into the aromatic π-system. nih.gov These electronic interactions are key to understanding the molecule's reactivity and spectroscopic properties. Dynamic NMR spectroscopy could potentially be used to experimentally measure the rotational barriers of the amino group, providing valuable information about the molecule's flexibility. rsc.org
Q & A
Basic Synthesis and Purification
Q: What are common synthetic routes for preparing 1-Methyl-1H-benzo[d]imidazol-7-amine, and how can reaction efficiency be optimized? A: A modified Ullmann-type coupling under inert atmosphere (e.g., N₂) with Cu(OAc)₂ as a catalyst and Na₂CO₃ as a base in 2-propanol is effective. Reaction efficiency can be enhanced by optimizing temperature (e.g., 40°C), catalyst loading (20 mol%), and reaction time (monitored via TLC). Post-reaction workup involves solvent removal, extraction with EtOAc, and silica gel chromatography for purification .
Advanced Catalytic Mechanisms
Q: How do Lewis acid catalysts like BF₃·Et₂O influence the synthesis of benzo[d]imidazole derivatives? A: BF₃·Et₂O acts as a Lewis acid to activate carbonyl groups, facilitating nucleophilic attack in cyclization reactions. For example, in the synthesis of substituted imidazoles, BF₃ promotes imine formation and stabilizes intermediates, enabling reactions at lower temperatures (75°C vs. traditional reflux conditions). Kinetic studies and in situ NMR can validate mechanistic pathways .
Physical-Chemical Characterization
Q: How can researchers address gaps in physical-chemical data (e.g., solubility, stability) for this compound? A: When experimental data are unavailable, employ computational tools:
- Solubility: Use COSMO-RS or Hansen solubility parameters.
- Stability: Perform accelerated degradation studies under varied pH/temperature.
- Thermal Properties: Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .
Structural Confirmation Techniques
Q: What advanced analytical methods are recommended for confirming the structure of benzo[d]imidazole derivatives? A:
- X-ray Crystallography: Single-crystal diffraction (e.g., using ORTEP-III software) resolves bond lengths/angles and hydrogen-bonding networks .
- 2D NMR: HSQC and HMBC correlate ¹H-¹³C signals to confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula with <5 ppm error.
Reactivity and Stability Assessment
Q: How can potential reactivity hazards be evaluated for this compound when literature data are limited? A:
- Computational Screening: DFT calculations (e.g., Gaussian09) predict reaction pathways and transition states.
- Analog Studies: Compare with structurally similar compounds (e.g., 2-aminobenzimidazole) to infer stability under oxidative/thermal stress .
- Experimental Testing: Perform small-scale stability tests in air, light, and humidity.
Designing Metal Complexes
Q: What methodologies are used to synthesize metal-carboxylate complexes with this compound derivatives? A:
- Coordination Chemistry: React the ligand with metal salts (e.g., Cu(OAc)₂, ZnCl₂) in ethanol/water.
- Characterization: UV-Vis, EPR, and cyclic voltammetry assess metal-ligand interactions.
- DFT Modeling: Optimize geometry and calculate binding energies using B3LYP/6-31G* basis sets .
Resolving Data Contradictions
Q: How should researchers reconcile discrepancies in reported synthetic yields or properties? A:
- Reproducibility Trials: Replicate procedures with strict control of variables (e.g., solvent purity, inert atmosphere).
- Meta-Analysis: Compare data across peer-reviewed journals (avoiding non-academic sources like BenchChem).
- Sensitivity Analysis: Use Design of Experiments (DoE) to identify critical reaction parameters .
Computational Predictions
Q: How can density-functional theory (DFT) predict electronic properties of this compound? A:
- HOMO-LUMO Analysis: Determine band gaps and charge distribution using B3LYP functionals.
- Solvent Effects: Include PCM models to simulate aqueous/organic environments.
- Validation: Cross-check with experimental UV-Vis and cyclic voltammetry data .
Safety Protocol Design
Q: What safety measures are critical when handling this compound in the absence of toxicity data? A:
- PPE: Use nitrile gloves, N95 masks, and fume hoods.
- Spill Management: Absorb spills with vermiculite; avoid water release.
- Toxicity Inference: Apply read-across from structurally related amines (e.g., benzimidazoles) to estimate LD₅₀ .
Biological Activity Evaluation
Q: What strategies are recommended for assessing the bioactivity of this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
